2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
Description
This compound is a pyrimidine derivative featuring a 2-amino group, a 4-chlorophenyl substituent at position 5, a trifluoromethyl group at position 6, and a phenolic moiety modified with a 2-methylprop-2-en-1-yloxy group. Its structure combines aromatic, electron-withdrawing (trifluoromethyl, chloro), and sterically bulky substituents, which collectively influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O2/c1-11(2)10-30-14-7-8-15(16(29)9-14)18-17(12-3-5-13(22)6-4-12)19(21(23,24)25)28-20(26)27-18/h3-9,29H,1,10H2,2H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUVQJSRVSPSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl (CF₃) vs. Methyl (CH₃): The CF₃ group in the target compound increases lipophilicity (logP ~3.5 vs.
- Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group enhances electron withdrawal compared to 4-methoxyphenyl, which may strengthen binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
Stability and Metabolic Considerations
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